REACTION_SMILES
|
[Al+3:2].[Cl-:1].[Cl-:3].[Cl-:4].[Cl:18][c:19]1[cH:20][cH:21][cH:22][c:23]([Cl:24])[cH:25]1.[Cl:26][CH2:27][Cl:28].[Cl:5][c:6]1[c:7]([C:8](=[O:9])[Cl:10])[cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][cH:14]1>>[Cl:5][c:6]1[c:7]([C:8](=[O:9])[c:22]2[cH:21][cH:20][c:19]([Cl:18])[cH:25][c:23]2[Cl:24])[cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1cccc(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1cc([N+](=O)[O-])ccc1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(c1ccc(Cl)cc1Cl)c1cc([N+](=O)[O-])ccc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |